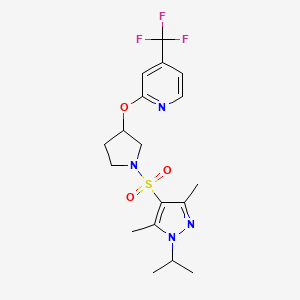

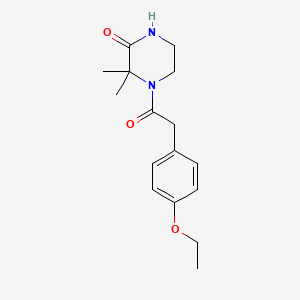

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzene-1-sulfonamide, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are enzymes that play a vital role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway is involved in the regulation of inflammation, stress response, and immune response. TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Scientific Research Applications

Electrochemical Behavior and Redox Processes

Studies on similar sulfonamide compounds have explored their electrochemical behaviors, highlighting the redox processes of sulfonamides. For example, the electrochemical reduction of sulfonamides in specific solvents has been examined, revealing insights into the formation of stable radical anions and dianions and their subsequent decomposition pathways (Asirvatham & Hawley, 1974); (Santelices & Hawley, 1977).

Therapeutic Agents for Alzheimer’s Disease

Research into sulfonamide derivatives has identified potential therapeutic agents for Alzheimer’s disease. A study synthesized a new series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, a key enzyme involved in the disease. One compound showed significant inhibitory activity, suggesting sulfonamides as a promising lead for designing potent inhibitors (Abbasi et al., 2018).

Heavy Metal Sensors

Sulfonamide derivatives have been applied in the development of sensors for heavy metals, such as cobalt ions. These sensors exhibit high sensitivity and selectivity, showcasing the utility of sulfonamides in environmental monitoring and health care (Sheikh et al., 2016).

Antitumor Activity

Compounds from sulfonamide-focused libraries have demonstrated antitumor activities, acting as cell cycle inhibitors and progressing to clinical trials. The exploration of antitumor sulfonamides through gene expression changes offers insights into drug-sensitive cellular pathways, contributing to the understanding of their pharmacophore structure (Owa et al., 2002).

Hydrogen Bonding in Crystal Structures

The crystal structure analysis of aromatic sulfonamides has revealed characteristic hydrogen bonding patterns, contributing to chiral crystallization knowledge. Such insights are valuable for designing pharmaceutical co-crystals and understanding molecular interactions (Kikkawa et al., 2019).

Catalytic C–N Bond Cleavage

Research on tertiary sulfonamides has shown a chemoselective C–N bond cleavage reaction, providing a method for synthesizing various products. This study offers mechanistic insights and highlights the versatility of sulfonamides in synthetic chemistry (Bhattacharya et al., 2021).

properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5S/c1-13(19-4,10-17-2)9-14-20(15,16)12-7-5-6-11(8-12)18-3/h5-8,14H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPZPZIECDOJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC(=C1)OC)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

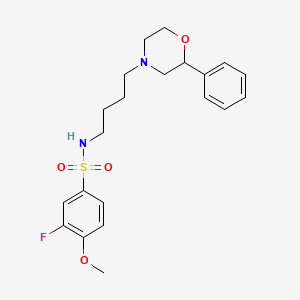

![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)

![N-cycloheptyl-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2438317.png)

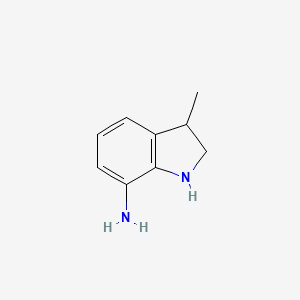

![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)

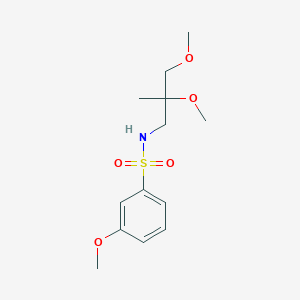

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)